molecular formula C15H24 B1265021 (S)-beta-himachalene

(S)-beta-himachalene

Cat. No. B1265021
M. Wt: 204.35 g/mol
InChI Key: LCOSCMLXPAQCLQ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-beta-himachalene is a beta-himachalene. It is an enantiomer of a (R)-beta-himachalene.

Scientific Research Applications

Antifungal Activity

β-Himachalene derivatives have demonstrated potential as antifungal agents. A study conducted by Daoubi et al. (2005) found that these derivatives show moderate antifungal activity against Botrytis cinerea, a phytopathogen. Notably, a specific derivative, 6α,7α-dihydroxy-β-himachalene, inhibited the growth of this pathogen by 91% after six days. This research suggests the potential of β-himachalene derivatives in developing selective fungal control agents (Daoubi et al., 2005).

Chemical Synthesis and Structural Studies

β-Himachalene has been a subject of interest in chemical synthesis and structural studies. The work of Joseph and Dev (1968) established the gross structures of α- and β-himachalene, which represent a new sesquiterpenoid carbon framework. This discovery has been pivotal in understanding the chemistry of these compounds (Joseph & Dev, 1968). Additionally, a total synthesis of α- and β-himachalene using an intermolecular Diels–Alder approach was achieved by Liu and Browne (1981), demonstrating the feasibility of synthesizing these compounds from simpler precursors (Liu & Browne, 1981).

Molecular Docking Studies

Recent studies have explored the potential of β-himachalene derivatives in biological applications. For instance, El Had et al. (2022) synthesized a β-amino-α,β-unsaturated ketone derivative of β-himachalene and conducted molecular docking studies to examine its biological activities. The study found that this compound showed promising binding affinity to Acetylcholinesterase and Cytochrome P450 3A4, which are significant in drug metabolism and neurotransmission (El Had et al., 2022).

Reactivity and Mechanism Studies

β-Himachalene's reactivity has been extensively studied, particularly its interaction with carbenes. A computational study by Jaafar et al. (2020) used density functional theory (DFT) to explore the mechanism and reactivity of β-himachalene in the presence of carbenes. The study affirmed the regio- and chemoselectivity of the reactions, providing valuable insights into the chemical behavior of β-himachalene (Jaafar et al., 2020).

properties

Product Name

(S)-beta-himachalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aS)-3,5,5,9-tetramethyl-1,2,4a,6,7,8-hexahydrobenzo[7]annulene

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,14H,5-9H2,1-4H3/t14-/m1/s1

InChI Key

LCOSCMLXPAQCLQ-CQSZACIVSA-N

Isomeric SMILES

CC1=C[C@@H]2C(=C(CCCC2(C)C)C)CC1

Canonical SMILES

CC1=CC2C(=C(CCCC2(C)C)C)CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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